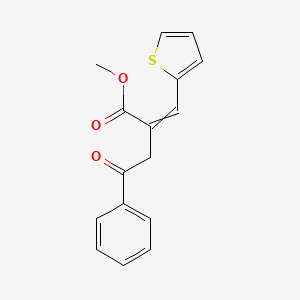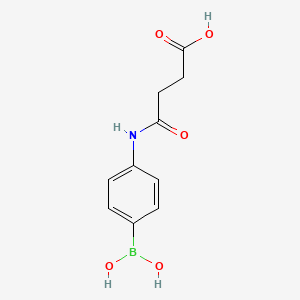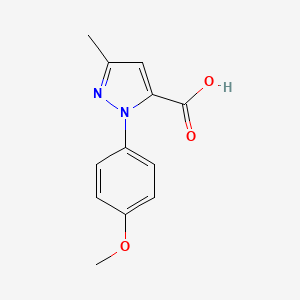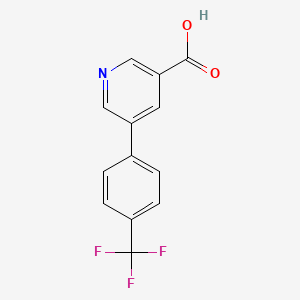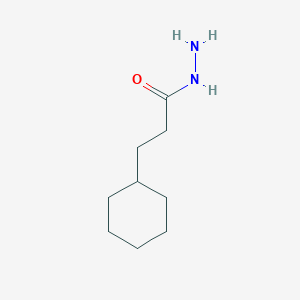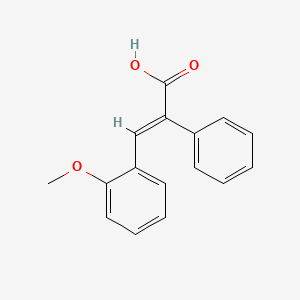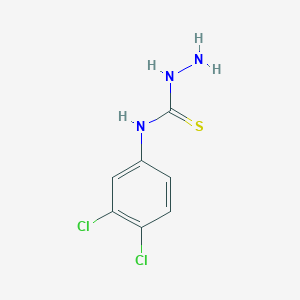
4-(3,4-Dichlorophenyl)-3-thiosemicarbazide
説明
The compound “4-(3,4-Dichlorophenyl)-3-thiosemicarbazide” is a derivative of 3,4-Dichlorophenyl isocyanate . This parent compound is a solid, ranging in color from white to yellow, and is used as a chemical intermediate and in organic synthesis .
Synthesis Analysis
While specific synthesis methods for “4-(3,4-Dichlorophenyl)-3-thiosemicarbazide” were not found, 3,4-Dichlorophenyl isocyanate can be used industrially in the preparation of triclocarban by reaction with p-chloroaniline .科学的研究の応用
Antibacterial and Antifungal Properties
4-(3,4-Dichlorophenyl)-3-thiosemicarbazide and its derivatives have shown significant potential in antibacterial and antifungal applications. For instance, chlorine substitution in 4-phenylthiosemicarbazide, similar to 4-(3,4-Dichlorophenyl)-3-thiosemicarbazide, has been linked to increased antibacterial activity due to enhanced electron delocalization in the thiosemicarbazide moiety (Nandi et al., 1985). Additionally, some novel thiosemicarbazide derivatives have shown antimicrobial activity against a range of bacterial strains, including E. coli and S. aureus (Sheikhy et al., 2012).
Anticancer Activity
Thiosemicarbazide derivatives, including those similar to 4-(3,4-Dichlorophenyl)-3-thiosemicarbazide, have exhibited potential anticancer properties. A study demonstrated that these compounds can have toxic effects on gastric cancer cells while being non-toxic to normal fibroblasts, indicating their specificity and potential in cancer therapy (Pitucha et al., 2020). Another study found that novel thiosemicarbazides induced apoptosis in human MCF-7 breast cancer cells, suggesting their potential in breast cancer treatment (Malki et al., 2015).
Enzyme Inhibition
Certain derivatives of 4-(3,4-Dichlorophenyl)-3-thiosemicarbazide have demonstrated significant enzyme inhibition. For instance, a study showed that these derivatives can act as potent urease inhibitors, which could have implications in the treatment of diseases related to urease activity (Ali et al., 2018).
特性
IUPAC Name |
1-amino-3-(3,4-dichlorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3S/c8-5-2-1-4(3-6(5)9)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZUHVBYSLKJHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)NN)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365239 | |
| Record name | 4-(3,4-Dichlorophenyl)-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dichlorophenyl)-3-thiosemicarbazide | |
CAS RN |
38901-32-5 | |
| Record name | 4-(3,4-Dichlorophenyl)-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2,6-Dichlorobenzyl)-2-[(dimethylamino)methylene]-1,1-dimethylhydrazinium chloride](/img/structure/B1363707.png)
